1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring. This is followed by sulfonation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfonamides.
Substitution: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives .
Scientific Research Applications
1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for bioactive compounds.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications where other pyrazole derivatives may not be as effective .
Properties
Molecular Formula |
C9H11ClN2O2S |
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Molecular Weight |
246.71 g/mol |
IUPAC Name |
1,3-dicyclopropylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S/c10-15(13,14)8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4H2 |
InChI Key |
PNDSVEBJMMSSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2S(=O)(=O)Cl)C3CC3 |
Origin of Product |
United States |
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